2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine: is a heterocyclic compound that contains a bromine atom and a methyl group attached to a triazolo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established.
Oxidative Cyclization: The oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 can also be employed.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Biological Activity
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of bromine and methyl substituents significantly influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₆H₄BrN₃
- Molecular Weight : 198.02 g/mol
- CAS Number : 1260678-93-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may act as an enzyme inhibitor by binding to active sites of various enzymes. Additionally, it may influence cellular pathways involved in inflammation and cell proliferation.
Enzyme Inhibition
Research indicates that derivatives of triazolo compounds can inhibit various enzymes associated with disease pathways. For instance, studies have shown that similar compounds can inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis .
Biological Activity and Therapeutic Applications
Recent investigations into the antiproliferative effects of triazolo derivatives have highlighted their potential in cancer therapy. For example:
- Antiproliferative Activity : The compound was evaluated against several cancer cell lines, including breast, colon, and lung cancers. The results indicated promising antiproliferative activity, suggesting that it could be developed further for therapeutic applications .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Antiproliferative Activity | Mechanism of Action |
---|---|---|
This compound | Moderate against multiple cancer cell lines | Enzyme inhibition (AXL kinase) |
3-Methyl-[1,2,4]triazolo[3,4-b]quinazoline | High against breast cancer cells | Unknown |
5-Methyl-[1,2,4]triazolo[3,4-b]pyridine | Low against lung cancer cells | Unknown |
Study on Antiproliferative Effects
A significant study evaluated the antiproliferative activity of various triazolo derivatives against human cancer cell lines. The findings revealed that this compound exhibited moderate activity with an IC₅₀ value indicating effective inhibition at specific concentrations .
Structure-Activity Relationship (SAR)
A recent investigation into the structure-activity relationship (SAR) of triazolo compounds indicated that modifications to the triazolo ring could enhance biological activity. The study suggested that compounds with specific substitutions could improve potency against targets such as Cryptosporidium parvum, showing potential for broader applications in infectious diseases .
Properties
IUPAC Name |
2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNPZBHCNPBGJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)Br)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856708 |
Source
|
Record name | 2-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260678-93-0 |
Source
|
Record name | 2-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.